2-(2-Thienyl)thiazole

Descripción

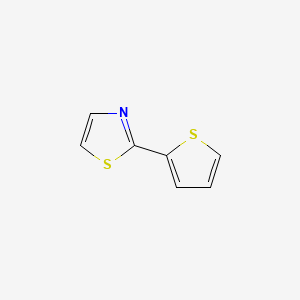

Structure

3D Structure

Propiedades

IUPAC Name |

2-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2/c1-2-6(9-4-1)7-8-3-5-10-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTKXVQRRLZCDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 2 Thienyl Thiazole and Its Derivatives

Classical and Modern Synthetic Routes to the 2-(2-Thienyl)thiazole Core

The construction of the fundamental this compound framework can be achieved through several established and innovative synthetic routes. These methods primarily involve the formation of the thiazole (B1198619) ring from acyclic precursors or the coupling of pre-existing thiophene (B33073) and thiazole moieties.

Hantzsch Thiazole Synthesis and its Adaptations for this compound

The Hantzsch thiazole synthesis, first reported in 1881, remains a cornerstone for the formation of the thiazole ring. nih.govwikipedia.org This method traditionally involves the cyclization reaction between an α-halocarbonyl compound and a thioamide. nih.gov For the synthesis of this compound, this would typically involve the reaction of a 2-thienyl-substituted thioamide with an appropriate α-halocarbonyl compound. The reaction mechanism proceeds through the formation of an imino thioether intermediate, followed by cyclization and dehydration to yield the thiazole ring. mdpi.com

Adaptations of the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. nih.govnih.gov For instance, microwave-assisted Hantzsch synthesis has been shown to accelerate the reaction, leading to the desired products in minutes with high yields. nih.gov Furthermore, catalyst-free "on-water" protocols have been developed, minimizing the use of toxic organic solvents. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Thioacetamide | Chloroacetone | Not specified | 2,4-dimethylthiazole | wikipedia.org |

| Thioamides | α-halocarbonyl compounds | Not specified | 2,4-disubstituted thiazoles | rsc.org |

| α,α-dibromoketones | Thiourea (B124793) | Ethanolic solution, room temperature | 2-amino-4-arylthiazoles | ijper.org |

| Propargyl bromides | Thioureas | Microwave irradiation, K2CO3, DMF | 2-aminothiazoles | nih.gov |

Condensation Reactions Utilizing Thiophene and Thiazole Precursors

Condensation reactions provide a direct and efficient route to this compound by joining a thiophene precursor with a thiazole precursor. researchgate.net A common approach involves the condensation of 2-thenoyl chloride with an aminothiazole derivative. For example, the condensation of ortho-aminothiophenol with 2-thenoyl chloride in 1-methyl-2-pyrrolidone has been used to synthesize 2-(2′-thienyl)benzothiazole. researchgate.net

Another strategy involves the reaction of thiophene derivatives with thiazole precursors under specific conditions to yield the desired product. evitachem.com For instance, the synthesis of 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles can be achieved through a one-step chemoselective thionation-cyclization of highly functionalized enamides, mediated by Lawesson's reagent. researchgate.net

The reaction of two molecules of 2-(2-thienylcarbonyl)thioacetanilides, catalyzed by piperidine, has also been reported to yield thiazole derivatives. researchgate.net These condensation strategies offer versatility in introducing a variety of substituents onto both the thiophene and thiazole rings.

| Thiophene Precursor | Thiazole Precursor/Reagent | Conditions | Product | Reference |

| 2-Thenoyl chloride | ortho-Aminothiophenol | 1-methyl-2-pyrrolidone | 2-(2′-Thienyl)benzothiazole | researchgate.net |

| 2-(2-Thienylcarbonyl)thioacetanilides (2 molecules) | Piperidine (catalyst) | Not specified | Thiazole derivatives | researchgate.net |

| Thiophene-2-carboxaldehyde | Thiazole derivatives | Varies (e.g., reflux, room temp.) | 4-(2-Thienyl)-2-thiazolylmethanol | evitachem.com |

| 2-arylidencyclohexan- 1,3-dione | Elemental sulfur and malononitrile/ethyl cyanoacetate | 1,4-dioxan, triethylamine | Tetrahydrobenzo[b]thiophen-5-one derivatives | nih.gov |

Multi-step Synthesis Approaches for this compound Architectures

More complex this compound architectures often necessitate multi-step synthetic pathways. evitachem.com These approaches allow for the sequential introduction of functional groups and the construction of intricate molecular designs. For example, a multi-step synthesis could begin with the formation of a substituted thiophene, which is then elaborated and subsequently used in a thiazole ring-forming reaction. google.com

One such pathway could involve the initial synthesis of 2-(2-thienyl)ethylamine from 2-(2-nitrovinyl)thiophene, which can then be converted to thieno[3,2-c]pyridine (B143518) derivatives through benzylation and cyclization. google.com Another example is the synthesis of thiazolothiazole-based ligand precursors, which involves a sequence of reactions including Stille coupling, bromination, and Sonogashira coupling. researchgate.net These multi-step strategies provide a high degree of control over the final structure of the this compound derivative.

Advanced Functionalization Strategies and Derivatization of this compound

Once the core this compound scaffold is in place, further derivatization can be achieved through advanced functionalization strategies. These methods allow for the precise introduction of various substituents at specific positions on the heterocyclic rings, enabling the fine-tuning of the molecule's properties.

C-H Functionalization Methodologies for this compound Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds, including this compound. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives, thereby streamlining the synthetic process.

Palladium-catalyzed direct (het)arylation reactions have been successfully employed for the selective formation of C-C bonds. nih.govorganic-chemistry.org For instance, the direct C-H arylation of thiazole derivatives at the 5-position can be achieved using N-heterocyclic carbene palladium complexes as catalysts under aerobic conditions. researchgate.net The regioselectivity of these reactions is often influenced by the electronic properties of the substrate and the nature of the directing group, if present. For thiazoles, electrophilic substitution, and thus C-H functionalization, typically occurs at the C5-position, or at the C4-position if C5 is already substituted. researchgate.net

Visible light-induced C-H functionalization has also gained prominence as a mild and sustainable method. mdpi.com Photoredox catalysis can be used to generate reactive radical intermediates that can then engage in C-H functionalization reactions. For example, photoredox-catalyzed trifluoromethylation of thiophenes and thiazoles has been shown to proceed with excellent regioselectivity at the C2-position. nih.gov

| Substrate | Reagent | Catalyst/Conditions | Product | Reference |

| Thiazole derivatives | Aryl bromides | Pd(OAc)2, PCy3·HBF4, K2CO3, PivOH, DMA, 100°C | C5-arylated thiazoles | organic-chemistry.org |

| 2-substituted heteroaryl derivatives (thiophene, furan, thiazole) | Aryl bromides | PEPPSI-type palladium–NHC complexes | C5-arylated products | researchgate.net |

| Thiazole | Not specified | Visible light, photoredox catalyst | Functionalized thiazole | mdpi.com |

| Thiophenes, Thiazoles | Trifluoromethyl sulfonyl chlorides | Photoredox catalyst | C2-trifluoromethylated products | nih.gov |

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching in Thiazole Synthesis

Halogen-metal exchange reactions are a classic and highly effective method for the functionalization of heterocyclic rings. researchgate.netthieme-connect.com This two-step process involves the initial conversion of a halogenated thiazole derivative into an organometallic intermediate, typically an organolithium or organomagnesium species. This is followed by quenching with a suitable electrophile to introduce a new functional group. thieme-connect.com

The regioselectivity of the halogen-metal exchange is crucial. In dihalogenated thiazoles, such as 2,4-dibromothiazole, the exchange often occurs preferentially at the more electron-deficient 2-position. thieme-connect.com This allows for the selective synthesis of 2-substituted 4-bromothiazoles, which can then be further functionalized at the 4-position. Both bromine-lithium and bromine-magnesium exchange reactions are well-established for this purpose. thieme-connect.com

A wide range of electrophiles can be used to quench the organometallic intermediate, leading to a diverse array of substituted thiazoles. For example, quenching with carbon dioxide provides carboxylic acids, while reaction with aldehydes or ketones yields alcohols. This methodology provides a powerful and versatile tool for the synthesis of highly functionalized this compound derivatives.

| Substrate | Reagent(s) | Intermediate | Electrophile | Product | Reference |

| 2-Bromothiazole | n-Butyllithium | 2-Lithiothiazole | Carbon dioxide | Thiazole-2-carboxylic acid | researchgate.net |

| 5-Bromothiazole | n-Butyllithium | 5-Lithiothiazole | Carbon dioxide | Thiazole-5-carboxylic acid | researchgate.net |

| 2,4-Dibromothiazole | n-Butyllithium or i-PrMgCl·LiCl | 4-Bromo-2-lithiothiazole or 4-Bromo-2-magnesated thiazole | Various electrophiles | 2-Substituted 4-bromothiazoles | thieme-connect.com |

| Polyhalogenothiazoles | n-Butyllithium or Methyllithium | Thiazolyllithium species | Dimethyl disulfide | Thiazole derivatives with methylthio groups | researchgate.net |

Nucleophilic Ring-Opening and Cyclization Reactions for Substituted 2-(2-Thienyl)thiazoles

A notable method for synthesizing substituted 2-(2-thienyl)thiazoles involves the nucleophilic ring-opening of precursor molecules followed by cyclization. For instance, functionalized enamides can serve as key intermediates. These enamides are prepared through the nucleophilic ring-opening of 2-(2-thienyl)-4-methylene-5-oxazolones with various nucleophiles such as alkoxides or amines. nih.govfigshare.comresearchgate.net This initial step introduces diversity at what will become the 4-position of the thiazole ring. The subsequent step involves a chemoselective thionation-cyclization of the enamide, often mediated by Lawesson's reagent, to yield the desired this compound derivative. nih.govfigshare.comresearchgate.net This strategy allows for the incorporation of ester, N-substituted carboxamide, or even peptide functionalities at the C4-position of the thiazole ring. nih.govfigshare.comresearchgate.net

Table 1: Examples of Nucleophiles Used in Ring-Opening of 2-(2-Thienyl)-4-methylene-5-oxazolones

| Nucleophile | Resulting Functionality at C4 of Thiazole |

| Alkoxides (e.g., sodium n-butoxide) | Ester |

| Primary Aromatic/Aliphatic Amines | N-substituted carboxamide |

| Amino Acid Esters | Peptide functionality |

This table is based on findings from studies on the synthesis of substituted thiazoles. nih.govfigshare.comresearchgate.net

Palladium-Catalyzed Reactions in the Synthesis of Thienyl-Thiazole Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been effectively utilized in the synthesis of thienyl-thiazole systems. These reactions typically involve the coupling of a thienyl-containing substrate with a thiazole-containing substrate, or vice versa.

A common approach is the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide. For example, 2-bromobenzothiazole (B1268465) can be coupled with aryl boronic acids in the presence of a palladium catalyst to furnish 2-arylbenzothiazoles. researchgate.net This methodology can be extended to the synthesis of 2-(thienyl)thiazoles.

Direct (hetero)arylation is another significant palladium-catalyzed method. This approach avoids the pre-functionalization required for traditional cross-coupling reactions by directly activating a C-H bond of one of the heterocyclic partners. For instance, 2,5-dibromothiophene (B18171) can undergo a one-pot, palladium-catalyzed 2,5-diheteroarylation with various heteroarenes, including thiazoles, to produce 2,5-di(heteroaryl)thiophenes. beilstein-journals.org This method is advantageous for its atom economy and reduced number of synthetic steps. The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. beilstein-journals.orgnih.gov For example, a combination of Pd(OAc)₂ and KOAc in DMA has been shown to be effective for the diheteroarylation of 2,5-dibromothiophene. beilstein-journals.org

Furthermore, palladium catalysis can be employed for the selective functionalization of the thiazole ring itself, such as the C-2 selective olefination of thiazoles, which provides a route to 2-alkenyl-thiazoles. nih.gov

Table 2: Palladium-Catalyzed Reactions for Thienyl-Thiazole Synthesis

| Reaction Type | Thienyl Substrate | Thiazole Substrate | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | Thienylboronic acid | 2-Halothiazole | Pd(0) complex |

| Direct C-H Arylation | Thiophene | 2-Halothiazole | Pd(OAc)₂, Ligand, Base |

| Direct C-H Thienylation | 2-Halothiophene | Thiazole | Pd(OAc)₂, Ligand, Base |

This table provides a generalized overview of potential palladium-catalyzed routes.

Reactions Involving Thioamides and Alpha-Halocarbonyl Compounds

The Hantzsch thiazole synthesis is a classic and widely employed method for constructing the thiazole ring, which involves the condensation reaction between a thioamide and an α-halocarbonyl compound. nih.govtandfonline.comekb.eg This method is highly versatile and can be used to synthesize a wide variety of substituted thiazoles, including this compound, by using thiophene-2-carbothioamide (B153584) as the thioamide component.

The reaction mechanism proceeds through the initial S-alkylation of the thioamide by the α-halocarbonyl compound to form an imino thioether intermediate. This intermediate then undergoes an intramolecular cyclization via a nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the final thiazole product. nih.gov The versatility of this reaction allows for the introduction of various substituents at the 4- and 5-positions of the thiazole ring by choosing appropriately substituted α-halocarbonyl compounds. nih.govtandfonline.com For instance, reacting thiophene-2-carbothioamide with phenacyl bromide derivatives leads to the formation of 2-(2-thienyl)-4-arylthiazoles. acs.org

This methodology has been extended to the synthesis of more complex structures, such as bis-thiazoles, by using dithiooxamide (B146897) in reaction with α-bromoketones. nih.gov

Table 3: Hantzsch-Type Synthesis of 2-(2-Thienyl)thiazoles

| Thioamide | α-Halocarbonyl Compound | Resulting this compound Derivative |

| Thiophene-2-carbothioamide | α-Haloaldehyde | This compound |

| Thiophene-2-carbothioamide | α-Haloketone | 4-Substituted-2-(2-thienyl)thiazole |

| Thiophene-2-carbothioamide | α-Haloester | 4-Carboalkoxy-2-(2-thienyl)thiazole |

This table illustrates the general applicability of the Hantzsch synthesis for preparing this compound derivatives.

Specific Reagent Applications in this compound Derivatization (e.g., Lawesson's Reagent)

Lawesson's reagent, a thionating agent, plays a crucial role in several synthetic routes leading to this compound derivatives. Its primary function is the conversion of a carbonyl group into a thiocarbonyl group.

One significant application is in the synthesis of fully substituted thiazoles from α-(acylamino)ketones. mdpi.com In this method, the α-(acylamino)ketone is treated with Lawesson's reagent, which facilitates a thionation-cyclization cascade to afford the thiazole ring. mdpi.comorganic-chemistry.org This approach demonstrates good functional group tolerance. mdpi.com

As mentioned in section 2.2.3, Lawesson's reagent is also instrumental in the synthesis of substituted 2-(2-thienyl)thiazoles from functionalized enamides. nih.govfigshare.comresearchgate.net After the initial ring-opening of an oxazolone (B7731731) to form an enamide, Lawesson's reagent is used to mediate the chemoselective thionation of an amide carbonyl, which is followed by cyclization to form the thiazole ring. nih.govfigshare.comresearchgate.net This two-step sequence provides a versatile route to 4-functionalized 2-(2-thienyl)thiazoles.

The use of a fluorous version of Lawesson's reagent has also been reported for the synthesis of 1,3-thiazoles from N-(2-oxoalkyl)amides, which simplifies product isolation through fluorous solid-phase extraction. organic-chemistry.org

One-Pot Synthesis Strategies for Thiazole Derivatives

One-pot synthesis strategies are highly desirable in organic synthesis as they improve efficiency, reduce waste, and simplify experimental procedures. Several one-pot methods have been developed for the synthesis of thiazole derivatives, which can be adapted for the preparation of 2-(2-thienyl)thiazoles.

One such strategy involves the reaction of aromatic methyl ketones with thiourea or N-substituted thioureas in the presence of copper(II) bromide. clockss.org This reaction proceeds through a one-pot α-bromination of the ketone followed by cyclization with the thiourea. clockss.org By using 2-acetylthiophene (B1664040) as the starting ketone, this method can directly yield 2-amino-4-(2-thienyl)thiazole derivatives.

Another one-pot approach involves a three-component reaction. For instance, the synthesis of 2-aminothiazole (B372263) derivatives has been achieved through a domino alkylation-cyclization reaction of substituted propargyl bromides and thiourea derivatives under microwave irradiation. nih.gov Similarly, novel thiazole derivatives have been prepared in a one-pot, three-component reaction using a starting precursor like 2-(2-benzylidene hydrazinyl)-4-methylthiazole, thiosemicarbazide, and hydrazonoyl chlorides. nih.gov These multicomponent reactions offer a rapid and efficient way to build molecular complexity from simple starting materials. bohrium.com

Solvent-free, one-pot procedures have also been reported, for example, in the synthesis of 1,4-diaryl-2-mercaptoimidazoles, which highlights a trend towards more environmentally friendly synthetic methods that could be applicable to thiazole synthesis. tandfonline.com A one-pot, four-step synthesis of thiazol-2(3H)-imine derivatives has also been achieved from α-active methylene (B1212753) ketones. ekb.eg

Mechanistic Investigations of this compound Formation and Transformation Reactions

Radical Processes in Thienylthiazole Synthesis

While many syntheses of thiazoles proceed through ionic mechanisms, such as the Hantzsch synthesis, radical pathways can also be involved in the formation of thienyl-thiazole systems. The involvement of a radical mechanism often depends on the specific reaction conditions and reagents used.

For example, in certain palladium-catalyzed reactions, the mechanism can switch between an ionic and a radical pathway depending on the additives. A study on a related system showed that in the presence of palladium(II) acetate, the reaction proceeded via an ionic mechanism, whereas the use of iron(III) bromide promoted a radical mechanism, leading to different products. nih.gov This highlights the subtle control that can be exerted over reaction pathways.

While not directly focused on this compound, the generation of a trisulfur (B1217805) radical anion (S₃⁻) from elemental sulfur has been implicated as a key intermediate in the synthesis of thiophenes from 1,3-diynes. organic-chemistry.org This type of radical process involving sulfur species could potentially be harnessed for the construction of the thiazole ring from appropriate precursors. Further research is needed to explore the deliberate application of radical-based strategies for the synthesis of this compound and to fully elucidate the conditions under which such mechanisms operate.

Nucleophilic Attack and Ring Closure Mechanisms

The formation of the this compound scaffold and its derivatives is fundamentally reliant on synthetic strategies that involve a nucleophilic attack followed by an intramolecular cyclization to construct the thiazole ring. Among the most established and versatile methods is the Hantzsch thiazole synthesis. ekb.egijper.orgnih.gov This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. mdpi.com

In the context of synthesizing this compound, the key precursors are a thiophene-2-carbothioamide (or a related thiourea derivative) and a suitable α-halocarbonyl compound. The reaction mechanism commences with the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halocarbonyl compound. mdpi.com This initial step forms a key intermediate, which then undergoes a subsequent intramolecular cyclization. In this second step, the nitrogen atom of the thioamide acts as a nucleophile, attacking the carbonyl carbon of the original α-halocarbonyl moiety. This ring-closure step results in the formation of a five-membered hydroxythiazoline intermediate. nih.govmdpi.com The final stage of this sequence, dehydration of this intermediate, leads to the formation of the aromatic thiazole ring.

Another significant pathway is the Cook-Heilbron synthesis, which yields 5-aminothiazole derivatives. wikipedia.org This method involves the reaction between an α-aminonitrile and a dithioacid or carbon disulfide under mild conditions. nih.govwikipedia.org For thienyl-substituted thiazoles, this would entail using a thiophene-containing α-aminonitrile. The mechanism proceeds via the formation of a 5-imino-2-thione thiazolidine (B150603) intermediate, which then undergoes tautomerization to yield the thermodynamically stable aromatic 5-aminothiazole product. wikipedia.org

More complex derivatives can be formed through domino reactions. For instance, a domino alkylation-cyclization reaction between substituted propargyl bromides and thiourea derivatives has been used to synthesize 2-aminothiazoles under microwave irradiation. nih.gov Similarly, ring closure can be achieved through the nucleophilic addition of an imino group onto a nitrile group within a precursor molecule, leading to fused ring systems like thiazolo[3,2-a]thieno[2,3-d]pyrimidines. semanticscholar.org

The table below summarizes key features of these nucleophilic attack and ring closure mechanisms.

| Mechanism Summary | Data |

| Reaction Name | Hantzsch Thiazole Synthesis |

| Key Reactants | Thiophene-2-carbothioamide, α-Halocarbonyl compound |

| Initial Nucleophilic Attack | Sulfur atom of the thioamide attacks the α-carbon of the halocarbonyl. mdpi.com |

| Ring Closure Step | Intramolecular attack of the thioamide nitrogen on the carbonyl carbon. mdpi.com |

| Key Intermediate | Hydroxythiazoline derivative. nih.gov |

| Final Product Type | 2,4- and/or 5-substituted this compound |

| Mechanism Summary | Data |

| Reaction Name | Cook-Heilbron Synthesis |

| Key Reactants | Thiophene-containing α-aminonitrile, Carbon disulfide or Dithioacid |

| Ring Closure Step | Cyclization to form a 5-imino-2-thione thiazolidine. wikipedia.org |

| Key Process | Tautomerization to the aromatic 5-aminothiazole. wikipedia.org |

| Final Product Type | 5-Amino-2-(2-thienyl)thiazole derivative |

Oxidative Aromatization Pathways in Thiazole Formation

The final step in many thiazole syntheses is the establishment of the aromatic system. In the classic Hantzsch synthesis, this is typically achieved through the spontaneous dehydration of the hydroxythiazoline intermediate, as the formation of the stable, aromatic 6π-electron thiazole ring is a strong thermodynamic driving force. nih.govmdpi.com

However, in other synthetic variations, the intermediate formed after cyclization is a non-aromatic thiazoline (B8809763) or dihydrothiazole, which requires a separate oxidative step to be converted into the final thiazole product. This process is known as oxidative aromatization. The choice of oxidant and reaction conditions is crucial for the successful synthesis of the target thiazole without causing unwanted side reactions, such as oxidation of the sensitive thiophene ring. mdpi.com

For example, in the synthesis of certain benzothiazoles, which are structurally related to thienylthiazoles, copper(II) bromide (CuBr₂) has been employed as an oxidant. The proposed mechanism involves the cyclization of an intermediate via nucleophilic attack of a thiol group, followed by the elimination of HBr and subsequent oxidation of the resulting thiazoline to close the ring. nih.gov In other syntheses, molecular iodine has been used for the oxidative dimerization of (thiazol-2-yl)acetonitriles. researchgate.net Tandem reactions involving an annulation followed by an oxidative aromatization process have also been developed, sometimes using atmospheric oxygen as the terminal oxidant, highlighting a green chemistry approach. acs.orgresearchgate.net

The table below outlines different pathways and reagents involved in the oxidative aromatization step for thiazole formation.

| Oxidative Pathway | Data |

| Precursor Intermediate | Hydroxythiazoline |

| Aromatization Process | Dehydration (Elimination of water) mdpi.com |

| Driving Force | Formation of a stable aromatic 6π-electron system |

| Typical Synthesis | Hantzsch Thiazole Synthesis |

| Oxidative Pathway | Data |

| Precursor Intermediate | Thiazoline / Dihydrothiazole |

| Aromatization Process | Chemical Oxidation nih.gov |

| Example Reagents | Copper(II) Bromide (CuBr₂), Molecular Iodine (I₂), Oxygen (O₂) nih.govresearchgate.netacs.org |

| Mechanism Note | Involves the removal of two hydrogen atoms from the thiazoline ring to form a double bond, completing the aromatic system. |

Advanced Spectroscopic and Computational Analysis of 2 2 Thienyl Thiazole

Structural Elucidation and Conformational Analysis

The precise determination of the three-dimensional arrangement of atoms and the conformational preferences of 2-(2-thienyl)thiazole systems is fundamental to understanding their chemical behavior. A combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and vibrational spectroscopy provides a detailed picture of their molecular architecture.

X-ray Crystallography Studies of this compound Derivatives

Single-crystal X-ray diffraction is an unparalleled technique for determining the solid-state structure of molecules, providing precise bond lengths, bond angles, and intermolecular interactions. Studies on various derivatives of this compound have revealed key structural features.

For instance, the crystal structures of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives have been solved, indicating that these molecules are non-planar. nih.gov The spatial arrangement of these derivatives is crucial for designing lead compounds with enhanced therapeutic properties. nih.gov In one study, two representative single crystals, one from an acetylene-containing thiosemicarbazone and another from an acetylene-containing 2-(2-hydrazinyl)thiazole derivative, were crystallized and their XRD patterns solved. nih.gov Similarly, the configurations of 2-(2-hydrazinyl)thiazole derivatives have been determined using single-crystal X-ray studies, revealing that the 2-aminothiazole (B372263) ring and the aromatic ring at the C=N bond are in an E-configuration. researchgate.net

The analysis of thiazole (B1198619) derivatives has also provided insights into their binding mechanisms with biological targets. For example, the X-ray complex structures of promising thiazole analogues as inhibitors of human dihydroorotate (B8406146) dehydrogenase (HsDHODH) confirmed their binding at the putative ubiquinone binding tunnel, guiding further exploration of more potent inhibitors. nih.gov Furthermore, the crystal structure of 2,4-diacetyl-5-bromothiazole is dominated by halogen bonding, both intramolecularly and intermolecularly. st-andrews.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectra of fluorinated hydrazinylthiazole derivatives, the N–H proton typically appears in the range of 11.26–12.50 ppm, while the azomethine proton gives a singlet at 7.85–8.43 ppm. nih.gov The thiazole proton at position 5 is observed between 6.22 and 7.50 ppm. nih.gov For other thiazole derivatives, the thiazole proton signal can appear as a singlet at δ 7.55 ppm. rsc.org

The ¹³C NMR spectra of these derivatives also provide characteristic signals. For the thiazole ring in fluorinated hydrazinylthiazole derivatives, the carbons C2, C4, and C5 resonate at approximately 168.3–170.6 ppm, 148.8–160.9 ppm, and 101.8–104.5 ppm, respectively. nih.gov The azomethine carbon signal is found in the region of 135.5–148.3 ppm. nih.gov For 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid, the chemical shifts in the ¹³C NMR spectrum have also been reported. spectrabase.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Derivatives

| Proton/Carbon | Chemical Shift (ppm) | Reference Compound |

| Thiazole-H5 | 6.22–7.50 | Fluorinated hydrazinylthiazole derivative nih.gov |

| Azomethine-H | 7.85–8.43 | Fluorinated hydrazinylthiazole derivative nih.gov |

| N-H | 11.26–12.50 | Fluorinated hydrazinylthiazole derivative nih.gov |

| Thiazole-C2 | 168.3–170.6 | Fluorinated hydrazinylthiazole derivative nih.gov |

| Thiazole-C4 | 148.8–160.9 | Fluorinated hydrazinylthiazole derivative nih.gov |

| Thiazole-C5 | 101.8–104.5 | Fluorinated hydrazinylthiazole derivative nih.gov |

| Azomethine-C | 135.5–148.3 | Fluorinated hydrazinylthiazole derivative nih.gov |

Note: Chemical shifts can vary depending on the solvent and the specific substituents on the derivative.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for this compound Systems

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule.

The FT-IR spectra of thiazole derivatives exhibit characteristic absorption bands. For instance, in acetylene-containing 2-(2-hydrazinyl)thiazole derivatives, the presence of the acetylene (B1199291) moiety is confirmed by stretching frequencies at approximately 2117.6 cm⁻¹ for the alkyne C≡C stretch and 3236 cm⁻¹ for the alkyne C–H stretch. nih.gov The C–O stretching vibration is also observed around 1228 cm⁻¹. nih.gov

In other thiazole derivatives, characteristic peaks for C=N stretching are observed around 1620 cm⁻¹, while C=C stretching vibrations appear in the range of 1318-1504 cm⁻¹. rsc.org The C-N stretching vibration is typically found around 1115 cm⁻¹. rsc.org For 2-(4-methoxyphenyl)benzo[d]thiazole, the characteristic ν(CH) stretching vibrations of the heteroaromatic structure are expected in the 3000–3100 cm⁻¹ frequency range. mdpi.com

Table 2: Characteristic FT-IR Absorption Bands (cm⁻¹) for Functional Groups in this compound Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Alkyne C-H | Stretch | 3236 nih.gov |

| Alkyne C≡C | Stretch | 2117.6 nih.gov |

| C=N | Stretch | 1620 rsc.org |

| C=C | Stretch | 1318-1504 rsc.org |

| C-N | Stretch | 1115 rsc.org |

| C-O | Stretch | 1228 nih.gov |

UV-Visible Spectroscopy and Electronic Transitions Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure and conjugation. The absorption spectra of this compound derivatives are influenced by the nature of the substituents and the solvent.

For some thienylazo-thiazole dyes, the solvent effects on the visible absorption spectra have been evaluated. researchgate.net In a study of (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, two experimental absorption peaks were observed at 348 and 406 nm in the ultraviolet region. scielo.org.za Theoretical calculations attributed these bands to π-π* and n-π* transitions. scielo.org.za Another calculated absorption at 522 nm was assigned to an intramolecular charge transfer (ICT) excitation. scielo.org.za

Time-dependent density-functional theory (TD-DFT) calculations on (E)-4-phenyl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole have been used to explore absorption energies, oscillator strengths, and electronic transitions in the gas phase and in different solvents. kbhgroup.in The observed UV absorption bands for this class of compounds are generally assigned to π-π* transitions. kbhgroup.in

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules.

Geometry Optimization and Molecular Structure Prediction

DFT calculations are widely used to predict the most stable three-dimensional structure of a molecule by optimizing its geometry. These calculations can provide accurate bond lengths, bond angles, and dihedral angles.

For various thiazole derivatives, geometry optimization has been performed using DFT methods, such as B3LYP with the 6-31G(d,p) basis set. nih.govasianpubs.org In a study of ten 2-(2-hydrazineyl)thiazole derivatives, the geometries were optimized using the B3LYP/6-311G(d,p) basis set. kbhgroup.inresearchgate.net The structural exploration revealed that all the studied molecules were non-planar with C1 point group symmetry, although individual aromatic rings were planar. kbhgroup.in

For 2-(4-methoxyphenyl)benzo[d]thiazole, the molecular structure has been investigated using both ab initio (HF) and DFT methods. mdpi.com It was found that the bond lengths calculated by the HF method were slightly shorter than those obtained by DFT, while the bond angles were consistent between the two methods. mdpi.com These theoretical studies provide a detailed picture of the molecular geometry that is often in good agreement with experimental X-ray data.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Electronic Properties and Charge Transfer

The electronic properties and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding intramolecular charge transfer (ICT) processes. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the energy required for electronic excitation. kbhgroup.innih.gov

A small HOMO-LUMO gap indicates that a molecule can be easily polarized and is generally associated with higher chemical reactivity, lower kinetic stability, and a greater propensity for intramolecular charge transfer upon photoexcitation. nih.gov This characteristic is crucial for applications in materials science, particularly for non-linear optical (NLO) materials and organic solar cells. nih.govjmaterenvironsci.com

For this compound, the conjugated π-system extending across both the thiophene (B33073) and thiazole rings is expected to result in a relatively small energy gap. Computational studies on similar di-2-thienyl ketones incorporating a thiazole ring have reported energy gaps in the range of 1.64–2.62 eV. researchgate.net The HOMO is typically delocalized across the entire π-conjugated system, reflecting its electron-donating capability, while the LUMO is also distributed over the molecule, ready to accept electronic charge. This distribution facilitates the π→π* electronic transitions that characterize the molecule's UV-Visible absorption spectrum.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.260 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.552 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| ΔE (Energy Gap) | 5.707 | Indicates molecular stability and reactivity. A smaller gap suggests higher reactivity. |

Note: Data presented is for a representative thiazole derivative as found in related literature to illustrate typical values. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. irjweb.comresearchgate.netresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate different electrostatic potential values.

Typically, regions of negative electrostatic potential, shown in red and yellow, correspond to areas of high electron density. These sites are electron-rich and are thus susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored in blue, represent electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas indicate regions of neutral or near-zero potential.

For the this compound molecule, the MEP map would reveal distinct regions of varying potential. The electronegative nitrogen atom in the thiazole ring and, to a lesser extent, the sulfur atoms in both rings, would be characterized by a negative potential (red/yellow). These locations represent the primary sites for electrophilic attack and hydrogen bond acceptance. The hydrogen atoms attached to the carbon framework, being electropositive, would be surrounded by regions of positive potential (blue), making them susceptible to nucleophilic attack. irjweb.com This detailed charge landscape is invaluable for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. kbhgroup.in

Global Reactivity Descriptors

The primary global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. η = (I - A) / 2. Hard molecules have a large energy gap, while soft molecules have a small gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). It indicates the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. ω = χ² / (2η).

For this compound, these descriptors provide a comprehensive picture of its reactivity. A relatively high chemical hardness, as seen in similar thiazole derivatives, suggests good stability. nih.gov The electrophilicity index helps to classify the molecule's capacity to act as an electrophile in chemical reactions.

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | (I+A)/2 | 3.406 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | 2.853 | Resistance to charge transfer; higher value indicates greater stability. |

| Chemical Softness (S) | 1/η | 0.351 | Reciprocal of hardness; indicates polarizability. |

| Electrophilicity Index (ω) | χ²/(2η) | 2.032 | Measures electrophilic character. |

Note: Data is based on calculations for a representative thiazole derivative using the HOMO/LUMO values from the previous table. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, making it an essential tool for predicting and interpreting electronic absorption spectra (UV-Visible spectra). kbhgroup.insid.irresearchgate.net The method provides key information about electronic transitions, including the absorption wavelength (λmax), oscillator strength (f), and the molecular orbitals involved in the transition. sid.ir

For this compound, TD-DFT calculations can predict the prominent absorption bands arising from electronic transitions within its conjugated system. The primary transition is typically the HOMO→LUMO transition, which corresponds to the excitation of an electron from the highest occupied to the lowest unoccupied molecular orbital. derpharmachemica.com This transition is usually of a π→π* character, given the aromatic nature of the thienyl and thiazole rings.

Calculations performed on similar conjugated systems show that the choice of functional (e.g., B3LYP, CAM-B3LYP) and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for achieving good agreement with experimental spectra. researchgate.net These calculations can elucidate how the electronic structure gives rise to the observed optical properties.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 303 | > 0.1 | HOMO → LUMO (π→π) |

| S0 → S2 | 275 | > 0.1 | HOMO-1 → LUMO (π→π) |

Note: The presented data is representative of computational results for related benzothiazole (B30560) derivatives, illustrating the typical electronic transitions. mdpi.com

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

In this compound, NBO analysis would reveal significant delocalization within the π-conjugated system. The most important stabilizing interactions are expected to be the π→π* transitions between the filled π-orbitals of the thiophene and thiazole rings and their corresponding empty π-antibonding orbitals. Additionally, n→π interactions, involving the lone pair electrons (n) on the nitrogen and sulfur atoms and the π*-antibonding orbitals of the rings, contribute to the electronic delocalization and stability. These charge transfer events from donor to acceptor orbitals are fundamental to the molecule's electronic structure and reactivity. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C-C)Thiophene | π(C-C)Thiazole | 23.31 | Intramolecular charge transfer between rings |

| π(C-C)Thiazole | π(C-C)Thiophene | 40.80 | Intramolecular charge transfer between rings |

| LP(1) NThiazole | π*(C-S)Thiazole | ~15-25 | Lone pair delocalization within the thiazole ring |

Note: E(2) values are representative examples from NBO analyses of related thiazole azo dyes to illustrate the magnitude of stabilizing interactions. nih.gov

Non-Linear Optical (NLO) Properties Evaluation

Molecules with extensive π-conjugation and significant intramolecular charge transfer (ICT) characteristics, like this compound, are often investigated for their non-linear optical (NLO) properties. NLO materials exhibit a nonlinear response to an applied electric field, a property essential for applications in optoelectronics, telecommunications, and optical data processing. researchgate.netymerdigital.com

The NLO response of a molecule is primarily determined by its molecular polarizability (α) and, more importantly, its first-order hyperpolarizability (β). nih.gov A large β value is indicative of a strong NLO response. Computational DFT methods are widely used to calculate these parameters. Molecules with a small HOMO-LUMO gap tend to be easily polarized and often exhibit significant NLO properties. nih.gov Studies on compounds featuring thienyl and thiazole moieties have shown that these heterocyclic systems can lead to high hyperpolarizability values, often many times greater than that of the standard reference material, urea. researchgate.net

| Compound | Dipole Moment (μ) (Debye) | Polarizability <α> (x 10-24 esu) | Hyperpolarizability <β> (x 10-33 esu) | NLO Activity vs. Urea |

|---|---|---|---|---|

| Urea (Reference) | 1.37 | ~3.83 | ~37.2 | 1x |

| Representative Thiazole Derivative | 6.96 | 10.75 | 558.0 | ~15x |

Note: Data for the representative thiazole derivative is included to illustrate the potential NLO properties of such compounds. nih.gov

Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method for visualizing and quantifying the various intermolecular interactions that stabilize a molecule's crystal structure. nih.govmdpi.comuomphysics.net The Hirshfeld surface is generated based on the molecule's electron density in the crystal, and different properties can be mapped onto this surface to highlight specific interactions.

A key tool in this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts by plotting the distance from the surface to the nearest atom inside (di) versus the distance to the nearest atom outside (de). nih.gov This plot allows for the quantitative decomposition of the Hirshfeld surface into contributions from different types of atomic contacts, such as H···H, C···H, N···H, and S···H. nih.gov For a molecule like this compound, H···H contacts are typically the most abundant, while directional interactions like C-H···π and contacts involving the heteroatoms (N and S) are crucial for the specific packing arrangement. uomphysics.netnih.gov

Complementing this is the Reduced Density Gradient (RDG) analysis, which identifies and visualizes non-covalent interactions (NCIs) in real space. researchgate.net The RDG scatter plot reveals regions of strong attraction (like hydrogen bonds), weak van der Waals interactions, and steric repulsion, providing a more detailed picture of the forces governing the crystal packing. researchgate.netresearchgate.net

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 37.6 |

| O···H/H···O | 16.8 |

| S···H/H···S | 15.4 |

| N···H/H···N | 13.0 |

| C···H/H···C | 7.6 |

Note: The data represents the percentage contributions of intermolecular contacts for a related aminothiazole derivative, illustrating a typical distribution of interactions in such crystals. nih.gov The O···H contacts would be absent in this compound itself.

Molecular Interactions and Mechanistic Insights of 2 2 Thienyl Thiazole Derivatives

Ligand-Target Interactions

The specific binding of 2-(2-thienyl)thiazole derivatives to proteins and enzymes is a primary determinant of their pharmacological effects. These interactions are explored through various biochemical and computational methods.

Derivatives of the this compound scaffold have been identified as potent inhibitors of several key enzymes implicated in disease. For instance, a series of 2,4-disubstituted thiazole (B1198619) derivatives were found to inhibit tubulin polymerization, a critical process for cell division, making them potential anticancer agents. researchgate.netnih.gov Specific compounds demonstrated significant inhibitory activity, in some cases exceeding that of the reference drug combretastatin (B1194345) A-4. researchgate.netnih.gov

Another study highlighted a thiazole derivative, compound 4c, as an effective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis. doaj.orgmdpi.com Thiazole-based compounds have also been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme relevant in the pathology of Alzheimer's disease. nih.gov Furthermore, certain thiazole derivatives, such as CX-32 and CX-35, have been shown to inhibit cyclooxygenase-2 (COX-2) activity by preventing the production of prostaglandins (B1171923) without affecting COX-2 protein levels, suggesting a specific inhibitory mechanism. nih.gov

Direct protein binding has also been characterized. A catechol hydrazinyl-thiazole (CHT) derivative was studied for its interaction with human serum albumin (HSA). mdpi.com Isothermal titration calorimetry (ITC) experiments revealed that the binding is a spontaneous and exothermic process, driven primarily by hydrogen bonds or van der Waals interactions. mdpi.com

Table 1: Enzyme Inhibition by Thiazole Derivatives

| Derivative | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference Compound | Reference IC₅₀ |

|---|---|---|---|---|

| Compound 7c | Tubulin Polymerization | 2.00 ± 0.12 µM | Combretastatin A-4 | 2.96 ± 0.18 µM |

| Compound 9a | Tubulin Polymerization | 2.38 ± 0.14 µM | Combretastatin A-4 | 2.96 ± 0.18 µM |

| Compound 5c | Tubulin Polymerization | 2.95 ± 0.18 µM | Combretastatin A-4 | 2.96 ± 0.18 µM |

| Compound 4c | VEGFR-2 | 0.15 µM | Sorafenib | 0.059 µM |

Table 2: Thermodynamic Parameters for Catechol Hydrazinyl-Thiazole (CHT) Binding to HSA

| Parameter | Value |

|---|---|

| Affinity Constant (Kₐ) | 7.153 × 10³ M⁻¹ |

| Gibbs Free Energy (ΔG) | -5.25 kcal/mol |

| Enthalpy (ΔH) | 18.6 kcal/mol |

| Binding Stoichiometry (n) | 1.156 |

To elucidate the binding modes of these derivatives at the atomic level, molecular docking simulations are frequently employed. These computational studies provide valuable insights into the specific interactions between the ligand and the active site of the target protein.

Docking studies of anticancer thiazole derivatives have identified key interactions within the colchicine (B1669291) binding site of tubulin. researchgate.netnih.gov Similarly, simulations of compound 4c with targets like aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2) revealed a promising binding affinity, corroborating its observed cytotoxic activity. doaj.orgmdpi.com For novel thiophenyl thiazolyl-pyridine hybrids, docking studies were performed targeting the tyrosine kinase domain of EGFR to understand their mechanism of action against lung cancer cells. nih.gov

In the context of infectious diseases, in silico studies were used to understand the binding mode of acetylene-containing thiazole derivatives against the KasA protein of Mycobacterium tuberculosis. nih.gov These studies showed that the compounds' interactions were similar to those of known inhibitors. nih.gov Docking has also been instrumental in explaining the superior DNA binding affinity and anticancer efficacy of a thiazole-naphthyl derivative (HL2), where an additional naphthyl group was shown to enhance its interaction with DNA. nih.gov

Table 3: Summary of Molecular Docking Studies on Thiazole Derivatives

| Derivative Class | Biological Target | Key Finding |

|---|---|---|

| 2,4-disubstituted thiazoles | Tubulin | Showed excellent binding mode in the colchicine active site. researchgate.net |

| Hydrazinyl-thiazole-4[5H]-ones | Aromatase, EGFR, CDK2, Bcl-2 | Exhibited good docking scores and potential binding affinity toward active sites. doaj.org |

| Thiophenyl thiazolyl-pyridines | EGFR Tyrosine Kinase | Investigated to understand mechanism of action on A549 lung cancer cell line. nih.gov |

| Acetylene (B1199291) containing 2-(2-hydrazinyl)thiazoles | KasA protein (M. tuberculosis) | Compound 5 interacts with His311, a key amino acid in the catalytic triad. nih.gov |

| Thiazole-naphthyl derivatives | DNA | An additional naphthyl group enhances DNA binding affinity. nih.gov |

Cellular and Subcellular Interaction Mechanisms

Beyond direct target binding, the biological activity of this compound derivatives is also governed by their ability to enter cells and interact with various cellular components and processes.

The inherent fluorescence of some thiazole derivatives, particularly the well-known dye Thiazole Orange (TO), has been exploited to study cellular uptake. mdpi.com TO and its conjugates are valuable as "light-up" probes; their fluorescence intensifies dramatically upon binding to nucleic acids, providing a clear signal inside the cell. nih.govnih.gov

Studies have shown that oligonucleotide-Thiazole Orange conjugates can be readily internalized by cells, both through microinjection and simple incubation, allowing for the visualization of their targets within living cells. nih.gov This suggests that the thiazole scaffold can be part of molecules that cross the cell membrane. To enhance cellular uptake and achieve targeted delivery, derivatives have been conjugated to molecules that utilize specific cellular import mechanisms. For example, a Thiazole Orange derivative conjugated with folate was synthesized to selectively target tumors that overexpress the folate receptor, demonstrating a strategy for receptor-mediated endocytosis. nih.gov

Once inside the cell, this compound derivatives can modulate fundamental cellular processes. The ability of Thiazole Orange-conjugated probes to bind to messenger RNA (mRNA) allows for the real-time detection and "painting" of mRNA molecules in both the nucleus and cytoplasm of living cells. nih.gov This provides a powerful tool to study RNA localization and transport, which are key aspects of RNA processing.

Derivatives of this scaffold have also been shown to interact directly with DNA. nih.gov For example, two newly synthesized thiazole-naphthyl ligands, HL1 and HL2, were found to bind to DNA. nih.gov Spectroscopic and viscosity studies suggested that HL1 functions as a groove binder, while HL2 acts as a moderate intercalator, inserting itself between DNA base pairs. nih.gov Such interactions can disrupt DNA replication and transcription, ultimately leading to programmed cell death, with studies confirming that HL2 induces apoptosis. nih.gov

The inhibition of key signaling proteins by thiazole derivatives can also have a profound impact on gene expression. The inhibition of the COX-2 enzyme, for instance, blocks the inflammatory cascade, which involves the expression of numerous downstream genes. nih.gov Similarly, by inhibiting receptor tyrosine kinases like EGFR and VEGFR-2, thiazole compounds can disrupt signaling pathways that control cell proliferation, survival, and angiogenesis, leading to widespread changes in the expression of genes that regulate these critical cellular functions. doaj.orgnih.gov

Applications of 2 2 Thienyl Thiazole in Advanced Materials and Catalysis

Contributions to Materials Science

The distinct electronic characteristics of the 2-(2-thienyl)thiazole scaffold have been harnessed to create novel materials with tailored optical and electronic properties. Its applications range from the development of materials for electronic devices to the creation of sensitive solvatochromic and non-linear optical systems.

The integration of this compound into larger molecular frameworks has led to the creation of materials with promising electronic and optical functionalities. Thiazole-containing compounds, in general, are recognized for their diverse applications in medicinal chemistry, as well as in polymer and material science. distantreader.org The presence of both sulfur and nitrogen atoms in the thiazole (B1198619) ring contributes to its unique electronic properties, which can be fine-tuned through chemical modification. nih.gov

Researchers have synthesized novel diketopyrrolopyrrole (DPP) derivatives end-capped with thienyl moieties and functionalized with terminal electron-acceptor groups. unito.it These materials exhibit absorption at longer wavelengths and possess narrow optical bandgaps, making them suitable for applications in organic electronics. unito.it For instance, organic field-effect transistors (OFETs) fabricated with these materials have demonstrated both n-type and p-type semiconductor behavior, with electron mobilities reaching up to 2.3·10-3 cm2/V·s. unito.it Theoretical studies using density functional theory (DFT) have been employed to investigate the relationship between the molecular structure and optoelectronic properties of compounds based on 2-thienyl-4-furyl-6-arylpyridine, suggesting their potential use in organic solar cells. jocpr.com

The synthesis of novel 2-aminothiazole (B372263) derivatives is another area of active research, with various methods like the Hantzsch method and Stille coupling being employed to create structurally diverse compounds. derpharmachemica.com These synthetic strategies allow for the introduction of various substituents onto the thiazole core, enabling the modulation of their electronic and optical properties for specific applications.

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key property for developing chemical sensors and molecular probes. Donor-π-acceptor (D-π-A) compounds based on a 2-(3-boryl-2-thienyl)thiazole π-linker have demonstrated strong solvatochromic shifts in their fluorescence. mdpi.com These molecules exhibit a significant change in their emission color from yellow in nonpolar solvents to red in polar solvents, with fluorescence shifts of up to approximately 4300 cm−1. mdpi.com

The change in dipole moments between the ground and excited states, estimated using the Lippert–Mataga equation, supports the occurrence of internal charge transfer upon excitation. mdpi.comnih.gov For example, one such derivative showed a dramatic red-shift of its fluorescence maxima from 585 nm in n-hexane to 774 nm and 776 nm in acetonitrile (B52724) and acetone, respectively. mdpi.com Furthermore, high fluorescence quantum yields (up to 0.75) were observed in nonpolar solvents, which decreased with increasing solvent polarity. mdpi.com This pronounced solvatochromic and fluorescence behavior makes these thienylthiazole derivatives promising candidates for applications in sensing and imaging. distantreader.orgmdpi.com

Table 1: Solvatochromic Properties of a Donor-π-Acceptor Compound Based on 2-(3-boryl-2-thienyl)thiazole

| Solvent | Fluorescence Maximum (nm) | Emission Color |

| n-Hexane | 585 | Yellow |

| Acetonitrile | 774 | Red |

| Acetone | 776 | Red |

Non-linear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, are crucial for applications in optoelectronics, including frequency conversion and optical switching. Organic "donor-acceptor" type dyes are of particular interest for NLO applications. researchgate.net The this compound moiety, with its inherent electronic asymmetry, serves as an excellent component in the design of NLO chromophores.

Research has focused on the synthesis of novel thiophenes and thieno[2,3-d]thiazole (B11776972) derived dyes with significant second-order optical non-linearities. researchgate.net Theoretical calculations have been instrumental in understanding the structure-property relationships that govern the NLO response of these materials. researchgate.netnih.gov Computational studies on heteroaromatic ring analogues of donor-acceptor stilbenes have revealed that the relative orientation of the thiazole subunit within the chromophore dramatically affects its NLO properties. nycu.edu.tw This understanding allows for the rational design of thiazole-containing NLO materials with enhanced hyperpolarizabilities, in some cases exceeding those of their thiophene (B33073) analogues. nycu.edu.tw The use of thiazole rings has been shown to be an effective strategy for enhancing molecular second-order NLO susceptibilities. acs.org

Role in Supramolecular Chemistry

The ability of the this compound unit to coordinate with metal ions and participate in non-covalent interactions makes it a valuable component in the field of supramolecular chemistry. This has led to the construction of complex, self-assembled structures with diverse functionalities.

The principles of self-assembly have been utilized to create sophisticated supramolecular structures from building blocks containing thiazole moieties. For instance, new macrocycles incorporating the bis(1,2,3-triazolyl)pyridine motif have been synthesized and their self-assembly with divalent transition metal ions has been studied. rsc.org While the focus of this particular study was not on this compound itself, it highlights the general capability of nitrogen-containing heterocycles to form ordered assemblies. The design of ligands that can direct the formation of specific supramolecular architectures is a key aspect of this field.

The nitrogen atom of the thiazole ring and the sulfur atom of the thiophene ring in this compound can act as coordination sites for metal ions. This has led to the synthesis of a variety of metal complexes with interesting structural and electronic properties. Thiazole-derived ligands have been shown to coordinate with a range of metal ions, including zinc(II) and cadmium(II). semanticscholar.org For example, a ligand based on a pyridine (B92270) thiazolone group has been used to prepare both discrete monomeric and polymeric metal complexes. semanticscholar.org In the monomeric complex, the ligand acts as a bidentate agent, coordinating to the metal center through the pyridine and thiazole nitrogen atoms. In the polymeric structure, the ligand bridges between metal centers. semanticscholar.org

Furthermore, the introduction of different functional groups onto the thiazole ring can influence the coordination behavior and the properties of the resulting metal complexes. researchgate.net Thiazole derivatives are known to coordinate with metal ions and are considered important pharmacophores in the synthesis of biologically relevant molecules. nih.gov The complexation of terpyridine derivatives, which can be modified with 2-thienyl substituents, with zinc(II) and iron(II) ions has also been investigated, demonstrating the versatility of thienyl-heterocycle ligands in coordination chemistry. researchgate.net

Applications in Catalysis

The unique electronic and structural characteristics of the this compound framework, which combines two distinct five-membered aromatic heterocycles, have positioned it as a molecule of interest in the field of catalysis. Its utility is primarily explored in two main areas: as a substrate in palladium-catalyzed cross-coupling reactions and as a ligand for various metal-catalyzed organic transformations.

Palladium-Catalyzed Reactions Mediated by Thiazole Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. Thiazole derivatives, including those linked to a thiophene ring, are valuable substrates in these transformations, leading to the synthesis of complex organic molecules with applications in materials science and medicinal chemistry. The regioselectivity of these reactions on the thiazole ring can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Direct C-H arylation is a particularly efficient method, avoiding the need for pre-functionalized starting materials. For thiazole derivatives, arylation can typically occur at the C2 or C5 positions. Research has shown that the selection of the palladium catalyst and the base can direct the reaction to the desired position. For instance, a Pd/PPh₃/NaOtBu system tends to favor C2 arylation, while a catalyst system with a ligand like bathophenanthroline (B157979) (Bphen) and a base such as K₃PO₄ can direct the arylation to the C5 position. nih.gov This control is crucial for the selective synthesis of substituted thienyl-thiazole structures.

The Suzuki-Miyaura cross-coupling reaction is another key palladium-catalyzed method for forming C-C bonds. While specific studies focusing solely on this compound are not abundant, research on closely related isomers provides significant insights into its reactivity. For example, the Suzuki coupling of 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole with various arylboronic acids has been successfully demonstrated. These reactions, often enhanced by microwave irradiation, can proceed in environmentally benign solvents like water, using a palladium-based precatalyst. researchgate.net The efficiency of these couplings highlights the potential of palladium catalysis to functionalize the thienyl-thiazole scaffold.

The following table details the results of a Suzuki cross-coupling reaction of a brominated thienyl-thiazole derivative with different arylboronic acids, showcasing the versatility of this palladium-catalyzed transformation. researchgate.net

Table 1: Palladium-Catalyzed Suzuki Coupling of 4-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazole with Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 4-(5-Phenylthiophen-2-yl)-2-methyl-1,3-thiazole | 85 |

| 2 | 4-Methylphenylboronic acid | 4-(5-(4-Methylphenyl)thiophen-2-yl)-2-methyl-1,3-thiazole | 88 |

| 3 | 4-Methoxyphenylboronic acid | 4-(5-(4-Methoxyphenyl)thiophen-2-yl)-2-methyl-1,3-thiazole | 92 |

Investigation of this compound as a Ligand in Metal-Catalyzed Organic Transformations

The nitrogen and sulfur atoms present in the thiazole and thiophene rings of this compound offer potential coordination sites for metal ions, making it a candidate for use as a ligand in catalysis. The nitrogen atom of the thiazole ring, in particular, is a known coordination site for various transition metals, including palladium, copper, and iron. nih.govresearchgate.net The formation of stable metal complexes is a prerequisite for their application in catalysis.

Thiazole-containing ligands have been incorporated into various catalytic systems. For instance, palladium(II) complexes bearing phenylthiazole ligands have been prepared and successfully used as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net In these complexes, the ligand typically coordinates to the palladium center through the thiazole nitrogen. Similarly, Fe(III), Pd(II), and Cu(II) complexes of thiazole derivatives have been synthesized and investigated for their catalytic activity in the synthesis of other organic molecules. nih.gov

While direct catalytic applications of a metal complex with a this compound ligand are not extensively documented, the principles of coordination chemistry suggest its potential. The electronic properties of the thienyl group can influence the electron density on the thiazole nitrogen, thereby modulating the strength of the metal-ligand bond and, consequently, the catalytic activity of the complex. The bidentate nature of such a ligand, potentially coordinating through both the thiazole nitrogen and the thiophene sulfur, could offer enhanced stability and reactivity to the metal center.

Research into metal-organic frameworks (MOFs) and coordination polymers has also highlighted the utility of thiazole-based ligands. These materials can act as heterogeneous catalysts, and the incorporation of ligands like this compound could lead to new catalysts with unique structural and electronic properties. For example, cadmium-based MOFs with thiazole-containing linkers have been shown to be effective catalysts for epoxidation reactions. mdpi.com

The following table lists the metal compounds mentioned in the article.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Palladium |

| 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole |

| Phenylboronic acid |

| 4-Methylphenylboronic acid |

| 4-Methoxyphenylboronic acid |

| 4-Chlorophenylboronic acid |

| 4-(5-Phenylthiophen-2-yl)-2-methyl-1,3-thiazole |

| 4-(5-(4-Methylphenyl)thiophen-2-yl)-2-methyl-1,3-thiazole |

| 4-(5-(4-Methoxyphenyl)thiophen-2-yl)-2-methyl-1,3-thiazole |

| 4-(5-(4-Chlorophenyl)thiophen-2-yl)-2-methyl-1,3-thiazole |

| Iron |

| Copper |

Future Directions and Emerging Research Avenues for 2 2 Thienyl Thiazole

Exploration of Novel Synthetic Methodologies

While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, remain relevant, the demand for more efficient, sustainable, and diverse synthetic routes to 2-(2-thienyl)thiazole and its derivatives is driving innovation. eurekaselect.comnih.govbepls.com Future research in this area is focused on several key strategies:

One-Pot and Multicomponent Reactions: These approaches are gaining traction due to their high atom economy, reduced waste, and simplified purification processes. nih.govmdpi.comacgpubs.org Researchers are actively developing one-pot syntheses that allow for the construction of complex this compound derivatives from simple starting materials in a single step. nih.govacgpubs.org This not only streamlines the synthesis but also facilitates the rapid generation of libraries of compounds for screening purposes.

Green Chemistry Approaches: A significant trend in modern organic synthesis is the adoption of environmentally benign methods. For this compound synthesis, this includes the use of greener solvents, catalyst-free reactions, and energy-efficient techniques like microwave and ultrasonic irradiation. bepls.com These methods aim to minimize the environmental impact of chemical production while often providing improved yields and shorter reaction times.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better process control, and scalability. The application of flow chemistry to the synthesis of this compound is a promising future direction that could enable more efficient and reproducible production of this important scaffold.

Integration with Advanced Computational Chemistry Techniques

Computational chemistry has become an indispensable tool for understanding and predicting the properties of molecules. For this compound, advanced computational techniques are being employed to guide the design of new molecules with tailored functionalities.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): DFT calculations are widely used to investigate the structural and electronic properties of this compound and its derivatives. researchgate.netnih.govkbhgroup.innih.gov These studies provide valuable insights into parameters such as bond lengths, bond angles, frontier molecular orbital (HOMO-LUMO) energies, and electronic absorption spectra. kbhgroup.inresearchgate.net TD-DFT calculations are particularly useful for predicting the photophysical properties of these compounds, which is crucial for their application in optoelectronic devices. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| NIFHT-3 | - | - | Lowest |

| Compound 2 | -6.260 | -0.552 | 5.707 |

| Compound 4 | -5.523 | -0.016 | 5.507 |

Molecular Docking and Dynamics Simulations: In the context of drug discovery, molecular docking simulations are used to predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets. researchgate.netnih.gov Molecular dynamics simulations can then provide a more detailed picture of the dynamic interactions between the ligand and the protein, helping to elucidate the mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to establish a mathematical relationship between the structural features of this compound derivatives and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Expansion into New Materials and Catalytic Applications

The unique optoelectronic properties of this compound make it an attractive component for a variety of advanced materials. nih.govsemanticscholar.org Furthermore, its ability to coordinate with metal ions suggests potential applications in catalysis.

Organic Semiconductors: Thiazole-based organic semiconductors are being actively investigated for their use in organic electronic devices. nih.govsemanticscholar.org The electron-accepting nature of the thiazole ring makes this compound a suitable building block for n-type and ambipolar organic field-effect transistors (OFETs). rsc.org Copolymers incorporating the this compound unit are also being developed for use in organic solar cells and light-emitting diodes. nih.govacs.org

Dye-Sensitized Solar Cells (DSSCs): Derivatives of this compound are being explored as components of organic dyes for DSSCs. researchgate.net In these devices, the dye molecule absorbs light and injects an electron into a semiconductor material, generating a photocurrent. The thienyl-thiazole moiety can act as a π-bridge, facilitating charge transfer from a donor to an acceptor part of the dye molecule. researchgate.net

Metal Complexes and Catalysis: The nitrogen and sulfur atoms in the thiazole ring of this compound can act as coordination sites for metal ions. researchgate.netnih.govsemanticscholar.org This has led to the synthesis of a variety of metal complexes with potential applications in catalysis. Future research will likely focus on developing catalysts for a range of organic transformations, taking advantage of the unique electronic environment provided by the this compound ligand.

Deepening Mechanistic Understanding of Molecular Interactions

A fundamental understanding of the molecular interactions involving this compound is crucial for optimizing its performance in various applications.

Non-Covalent Interactions: Researchers are using a combination of experimental techniques, such as rotational spectroscopy, and theoretical calculations to study the non-covalent interactions between this compound and other molecules. nih.govscispace.com These studies are revealing the importance of interactions such as hydrogen bonds and tetrel bonds in determining the structure and stability of molecular complexes. nih.govresearchgate.net

| Complex | Interaction Energy Order |

|---|---|

| YR-NH3 | Lowest |

| YR-HCN | |

| YR-H2O | |

| YR-MeOH | |

| YR-HF | Highest |

Supramolecular Chemistry: The ability of this compound to participate in self-assembly processes through non-covalent interactions is an emerging area of research. By understanding and controlling these interactions, it may be possible to construct complex supramolecular architectures with novel functions.

Inclusion Complexes: The encapsulation of this compound derivatives within host molecules, such as cyclodextrins, is being investigated as a means of modifying their physical and chemical properties. mdpi.com These inclusion complexes can enhance solubility, stability, and bioavailability, which is particularly important for pharmaceutical applications. mdpi.com

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(2-Thienyl)thiazole, and how are reaction conditions optimized?

- Synthesis Methods :

- Copper-catalyzed cross-coupling : Thiophene derivatives are coupled with thiazole precursors using Cu(I) catalysts in polar solvents (e.g., DMF) at 80–100°C, achieving moderate yields (50–70%) .

- Cyclocondensation : Reaction of thioamides with α-haloketones in ethanol under reflux, followed by purification via column chromatography .

- Optimization : Solvent polarity, catalyst loading, and temperature are critical. For example, DMF enhances reaction rates compared to THF due to higher polarity, while excess catalyst (e.g., CuI) reduces side products .

Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound?

- 1H/13C NMR : Assigns proton environments (e.g., thienyl protons at δ 6.8–7.2 ppm) and carbon backbone (thiazole C2 at ~150 ppm) .

- IR Spectroscopy : Identifies C-S (650–750 cm⁻¹) and C=N (1600–1680 cm⁻¹) stretching vibrations .

- Elemental Analysis : Validates purity (e.g., C: 50.28%, H: 3.00%, N: 8.37%, S: 38.35% for C₇H₅NS₂) .

- Chromatography : HPLC or TLC confirms compound homogeneity (Rf values compared to standards) .